6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 | |
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-39-2 | |
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution for Pyrimidine Functionalization
The core pyrimidine scaffold is typically derived from 2-methyl-4,6-dichloropyrimidine. In a representative protocol:
-
Reaction Setup : 2-methyl-4,6-dichloropyrimidine (1 equiv) is treated with ethylamine (1.2 equiv) in anhydrous THF under nitrogen.
-
Base Selection : Sodium hydride (1.5 equiv) facilitates deprotonation of ethylamine, enhancing nucleophilicity.
-
Conditions : Stirring at 60°C for 12 hours yields 4-(ethylamino)-6-chloro-2-methylpyrimidine (85% yield).
Mechanistic Insight : The chloro group at position 4 is selectively displaced due to lower steric hindrance compared to position 6.
Alternative Route: One-Pot Sequential Functionalization
A streamlined approach combines substitution and oxidation:
-
Step 1 : 2-methyl-4,6-dichloropyrimidine reacts with ethylamine in the presence of NaH (THF, 60°C, 6 hours).
-
Step 2 : Direct addition of sodium thiomethoxide (1 equiv) and subsequent oxidation with H₂O₂ (30%)/acetic acid (1:1) at 50°C for 8 hours yields the target compound in 68% overall yield.
Advantage : Eliminates intermediate isolation, reducing purification steps.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves sulfoxide from sulfone contaminants.
-
Recrystallization : Ethanol/water (7:3) affords crystals with >99% purity (HPLC).
Analytical Characterization
| Parameter | Method | Data |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 219.0233 Da [Observed] |
| Sulfoxide Configuration | ¹H-NMR (DMSO-d6) | δ 2.72 (s, 3H, S(O)CH3) |
| Purity | HPLC (C18, 254 nm) | 99.2% |
Structural Confirmation : The methylsulfinyl group’s deshielded proton (δ 2.72) and MS/MS fragmentation pattern (m/z 184 → 139) confirm regiochemistry.
Scale-Up Considerations
Industrial production faces challenges in:
Chemical Reactions Analysis
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₈H₁₀ClN₃O₂S
Molecular Weight : 221.7 g/mol
The compound features a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position, which contribute to its reactivity and biological profile. The unique substitution pattern is critical for its interaction with biological targets.
Chemistry
In the realm of chemistry, 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine serves as an intermediate in the synthesis of more complex pyrimidine derivatives. This role is essential for developing new compounds with enhanced properties or activities.
Biology
The compound has been studied for its potential biological activities , including:
- Anti-inflammatory Properties : Research indicates that it can inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : It exhibits significant inhibitory effects against various pathogens, particularly Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
- Anticancer Activity : Studies have shown promising results in inhibiting cell proliferation in several cancer types, including leukemia and breast cancer. The compound demonstrated low IC50 values, indicating high potency against cancer cells.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its anti-inflammatory and anticancer properties make it a candidate for further clinical development.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating effective pesticides or therapeutic agents.
Anti-inflammatory Model
In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. This study underscores its potential utility in treating inflammatory diseases.
Anticancer Efficacy
In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly. This finding highlights its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Bulkier substituents, such as the 4-ethoxybenzyl group in , enhance lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .
Biological Activity
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound is represented as follows:
- Molecular Formula : C8H10ClN3O2S
- Molecular Weight : 221.7 g/mol
The presence of a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
- Antioxidant Activity : The compound has demonstrated potential as a radical scavenger, effectively reducing oxidative stress associated with various diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This effect was observed in assays measuring cytokine levels following stimulation with lipopolysaccharides (LPS) .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it showed promising results in inhibiting cell proliferation in various cancer types, including leukemia and breast cancer. The IC50 values for these effects were notably low, suggesting high potency .
Case Studies
- Anti-inflammatory Model : In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups .
- Anticancer Efficacy : In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | Methylsulfonyl group instead of methylsulfinyl | Reduced potency in anti-inflammatory assays |
| 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine | Nitro group at the 5-position | Enhanced antibacterial properties |
The differences in substitution patterns significantly affect the biological activity and reactivity profiles of these compounds.
Q & A
Q. What are the key structural features of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine, and how do they influence reactivity?
The compound comprises a pyrimidine ring substituted with a chloro group at position 6, an N-ethylamine at position 4, and a methylsulfinyl group at position 2. The methylsulfinyl moiety (S=O) enhances electrophilicity, facilitating nucleophilic substitution at the chloro site, while the ethylamine group contributes to hydrogen-bonding interactions in biological systems . Structural analogs, such as 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine, demonstrate that electron-withdrawing substituents (e.g., Cl) increase reactivity in cross-coupling reactions .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
- Step 1: Condensation of 4,6-dichloropyrimidine with ethylamine to introduce the N-ethyl group.
- Step 2: Sulfoxidation of a methylthio intermediate (e.g., using m-CPBA) to install the methylsulfinyl group .
Reaction conditions (solvent: toluene/DMF; base: K₂CO₃; temperature: 120–130°C) are critical for optimizing yield .
Q. How is the compound characterized spectroscopically?
- NMR: The chloro group appears as a singlet at δ ~8.2 ppm (¹H NMR). The methylsulfinyl group shows distinct ¹³C NMR signals at δ ~40–45 ppm.
- IR: S=O stretching vibrations are observed at 1020–1070 cm⁻¹ .
- Mass Spec: Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., 209.63 g/mol for related compounds) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, reaction path searches using software like GRRM or Gaussian identify low-energy intermediates, reducing trial-and-error experimentation . ICReDD’s approach integrates computational and experimental data to streamline synthesis design for pyrimidine derivatives .
Q. What strategies resolve contradictions in reported solubility or stability data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Techniques:
- Dynamic Light Scattering (DLS): Assess aggregation in solution.
- X-ray Crystallography: Confirm crystal packing differences (e.g., hydrogen-bonding networks in N-(4-chlorophenyl) analogs) .
Stability studies under varying pH and temperature (25–60°C) can identify degradation pathways .
Q. How does the methylsulfinyl group modulate biological activity compared to methylthio or sulfone analogs?
The sulfinyl group’s chirality and polarity enhance binding to enzyme active sites. For example:
- Enzyme Inhibition: Methylsulfinyl derivatives show stronger inhibition of kinases (IC₅₀ ~0.5 µM) than methylthio analogs (IC₅₀ ~5 µM) due to improved hydrogen-bond acceptor capacity .
- Antimicrobial Activity: Sulfur oxidation state correlates with membrane permeability; sulfinyl derivatives penetrate bacterial biofilms more effectively .
Q. What crystallographic techniques elucidate intermolecular interactions in this compound?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the pyrimidine core (e.g., bond length ~2.8 Å in N-(2-fluorophenyl) analogs) .
- Packing Motifs: Weak C–H⋯π interactions and van der Waals forces dominate crystal lattice formation, influencing solubility .
Methodological Recommendations
- Synthetic Optimization: Use Design of Experiments (DoE) to vary solvents (DMF, toluene), bases (K₂CO₃, Et₃N), and temperatures systematically .
- Biological Assays: Pair in vitro screens (e.g., kinase inhibition) with molecular docking studies to validate target engagement .
- Data Reproducibility: Report solvent purity, humidity, and crystallization conditions to mitigate variability in physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
